molecular formula C6H5BrN4O B2730223 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 1548785-02-9

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No. B2730223
CAS RN: 1548785-02-9
M. Wt: 229.037
InChI Key: MCLSMIYJTGJQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine, also known as BMTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a triazolopyrimidine derivative that has a unique structure, which makes it an attractive target for drug discovery.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine in lab experiments is its unique structure, which makes it an attractive target for drug discovery. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and cellular processes. Furthermore, the development of more efficient synthesis methods for this compound may facilitate its use in drug discovery and other research applications.

Synthesis Methods

The synthesis of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction between 2-amino-5-bromo-3-methoxypyridine and ethyl glyoxalate in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then cyclized to produce this compound. Other methods include the reaction between 2-amino-5-bromo-3-methoxypyridine and ethyl acetoacetate in the presence of a catalyst or the reaction between 2-amino-5-bromo-3-methoxypyridine and ethyl cyanoacetate.

Scientific Research Applications

6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine has been extensively researched for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential target for drug discovery. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-9-5-8-2-4(7)3-11(5)10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSMIYJTGJQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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